8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 6,9-dichloro-11H-indeno[1,2-c]quinoline-11-one with primary and secondary amines in dimethylformamide (DMF) at elevated temperatures (around 150°C) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indenoquinoline derivatives.
Scientific Research Applications
8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a crucial role in various physiological and pathological processes. The compound binds to the catalytic site of JNKs, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
- 11H-Indeno[1,2-b]quinoxalin-11-one
- 7,8-Dichloro-11H-indeno[1,2-b]quinoxalin-11-one
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Uniqueness: 8,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of chlorine atoms at positions 8 and 10 enhances its potential as a pharmacological agent and its versatility in synthetic chemistry.
Properties
CAS No. |
93663-92-4 |
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Molecular Formula |
C16H7Cl2NO |
Molecular Weight |
300.1 g/mol |
IUPAC Name |
8,10-dichloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7Cl2NO/c17-8-5-6-12-11(7-8)14(18)13-15(19-12)9-3-1-2-4-10(9)16(13)20/h1-7H |
InChI Key |
KZDAEVMHBHACNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Cl)C(=C3C2=O)Cl |
Origin of Product |
United States |
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